7-Methyl-7-azaspiro[4.5]decane-1,6-dione
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
7-methyl-7-azaspiro[4.5]decane-4,6-dione |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-6-10(9(11)13)5-2-4-8(10)12/h2-7H2,1H3 |
InChI Key |
YCVLOEHQIVPAFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1=O)CCCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyl 7 Azaspiro 4.5 Decane 1,6 Dione and Analogs
Strategies for Constructing the Azaspiro[4.5]decane Core
The formation of the characteristic spirocyclic junction is the cornerstone of synthesizing azaspiro[4.5]decane derivatives. Various strategies have been developed that rely on intramolecular cyclization reactions to forge the key quaternary carbon center.
Spiroannulation, the formation of a spirocycle, can be achieved through several types of cyclization reactions. One prominent method involves the use of N-acyliminium ions. This strategy has been successfully employed in the synthesis of 1-azaspiro[4.5]-7-decen-2-one, a core structure related to several biologically active alkaloids. clockss.org The key step is an N-acyliminium spirocyclization, which creates the spiro[cyclohexene-pyrrolidine] core. clockss.org
Another powerful approach is the electrophilic or radical cascade ipso-cyclization of alkyne-based aromatic compounds. This method allows for the difunctionalization and dearomatization of precursors like N-arylpropiolamides to generate diverse azaspiro[4.5]trienones. acs.org For instance, an oxidative ipso-carboacylation of N-arylpropiolamides with aldehydes has been reported for preparing 3-acylspiro[4.5]trienones. acs.org Silver-catalyzed decarboxylative acylation or alkylation followed by oxidative ipso-cyclization is another variant that provides access to a wide range of substituted 3-acyl/alkyl-spiro[4.5]trienones in high yields. acs.org
The following table summarizes representative examples of spiroannulation via cyclization reactions.
| Precursor Type | Reaction | Key Intermediate/Reagent | Product | Ref |
| Chiral N-alkyl-3-dibenzylaminosuccinimide | N-Acyliminium Spirocyclization | N-Acyliminium Ion | N-alkyl-1-azaspiro[4.5]-7-decen-2-one | clockss.org |
| N-arylpropiolamides | Oxidative ipso-carboacylation | Aldehydes | 3-acylspiro[4.5]trienones | acs.org |
| N-arylpropiolamides | Silver-catalyzed decarboxylative acylation/ipso-cyclization | α-keto acids / Ag(I) | 3-acyl/alkyl-spiro[4.5]trienones | acs.org |
This table illustrates various cyclization strategies for constructing the azaspiro[4.5]decane core and related spirocyclic systems.
Ring-closing metathesis (RCM) is a versatile and powerful tool in organic synthesis for the formation of unsaturated rings. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org RCM has been applied to the synthesis of azaspiro[4.5]decane systems, often utilizing ruthenium-based catalysts like the Grubbs catalysts, which are known for their tolerance of various functional groups. organic-chemistry.orgnih.gov
A related strategy, ring-rearrangement metathesis (RRM), has also been successfully used to access 1-azaspiro[4.5]decane systems. acs.orgnih.gov This approach starts from 7-azanorbornenes and, through a sequence of metathesis reactions, generates interesting spirocyclic compounds. acs.orgnih.gov The versatility of RCM is highlighted by its use in synthesizing complex natural products containing various ring sizes, demonstrating its broad substrate scope. wikipedia.org
| Starting Material | Metathesis Type | Catalyst | Product | Ref |
| Diene-containing amine precursors | RCM | Grubbs Catalyst (1st or 2nd Gen) | Azaspiro[4.5]decene derivatives | organic-chemistry.org |
| 1-Substituted 7-Azanorbornenes | RRM | Not specified | 1-Azaspiro[4.5]decane systems | acs.orgnih.gov |
| Di-allylated amines | RCM / Aromatization | Grubbs Catalyst / Copper Catalyst | N-Sulfonyl- or N-acylpyrroles | organic-chemistry.org |
This table showcases the application of Ring-Closing Metathesis (RCM) and Ring-Rearrangement Metathesis (RRM) in the synthesis of azaspiro[4.5]decane scaffolds.
Atom-transfer radical cyclization (ATRC) is a sustainable and efficient method for synthesizing cyclic compounds, particularly lactams. mdpi.compreprints.org This technique relies on the generation of radical intermediates through halogen extraction from substrates like trichloroacetamides, catalyzed by a transition metal complex, often copper-based. mdpi.compreprints.org The generated radical undergoes an intramolecular cyclization onto an alkene moiety, followed by trapping of the resulting cyclic radical with a halogen atom from the catalyst, which regenerates the active catalyst and terminates the cycle. preprints.org
This methodology provides an environmentally friendly route to building blocks such as dihalo-γ-lactams, which represent one of the heterocyclic rings in the 7-azaspiro[4.5]decane-1,6-dione structure. mdpi.com A novel extension of this method, atom exchange radical cyclization (AERC), allows for the direct preparation of dihalo-γ-lactams with two different halogens from dichloroamides by integrating ATRC with halogen exchange in the solution. mdpi.compreprints.org
| Substrate | Catalyst System | Method | Product | Key Features | Ref |
| Dichloroamides | Metallic Copper | AERC | Dihalo-γ-lactams | Integrates ATRC with halogen exchange | mdpi.compreprints.org |
| Trichloroacetamides | Cu(I)Cl·L / NaBr | SARA ATRC / AERC | Bromo-chloro-pyrrolidinone | Operates under mild conditions | preprints.org |
This table summarizes the use of Atom-Transfer Radical Cyclization (ATRC) and related methods to synthesize γ-lactam structures, a key component of the target dione (B5365651) scaffold.
Metal-Catalyzed Synthetic Routes to Azaspiro[4.5]decane-1,6-dione Derivatives
Transition metal catalysis offers powerful and efficient pathways to complex molecular architectures like the azaspiro[4.5]decane core. Palladium and copper are among the most frequently employed metals, enabling a range of transformations from cycloadditions to dearomatizing spirocyclizations.
Palladium catalysis has been instrumental in developing synthetic routes to the 1-azaspiro[4.5]decane scaffold. One notable method involves a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. researchgate.net This reaction, which follows an oxidative dearomatization of anilines, demonstrates broad substrate compatibility. researchgate.net
Another powerful palladium-catalyzed approach is a domino reaction that forms three new carbon-carbon bonds in a single step. nih.gov In this process, unactivated yne-en-ynes react with various substituted aryl halides in the presence of a Pd(OAc)2-PPh3 catalyst system to yield diazaspiro[4.5]decane scaffolds with exocyclic double bonds. nih.gov This reaction proceeds through a highly regioselective C-C coupling and a spiro scaffold-forming step. nih.gov
| Reactants | Catalyst System | Reaction Type | Product | Ref |
| Anilines, Vinylcyclopropanes | Palladium catalyst | Oxidative dearomatization / aza-[3+2] cycloaddition | 1-Azaspiro[4.5]decanes | researchgate.net |
| Yne-en-ynes, Aryl halides | Pd(OAc)2-PPh3 | Domino C-C coupling / Spirocyclization | Diazaspiro[4.5]decanes | nih.gov |
This table presents key examples of palladium-catalyzed reactions for the construction of azaspiro[4.5]decane and related structures.
Copper-catalyzed reactions have emerged as a highly effective strategy for constructing spiro N-heterocycles through dearomatizing spirocyclization. rsc.orgnih.gov This approach is particularly valuable as it transforms readily available planar aromatic compounds into complex three-dimensional spirocyclic structures. mdpi.com
One such method involves a one-pot dearomative spirocyclization of ynamides. rsc.orgnih.gov The reaction begins with a copper-catalyzed carbomagnesiation that chemo-, regio-, and stereoselectively forms a vinyl metal intermediate. nih.gov This intermediate then undergoes a regioselective nucleophilic attack on an aromatic ring, triggered by a Lewis acid, to furnish diverse aza-spiro scaffolds. nih.gov This technique allows for the synthesis of various diazaspiro heterocycles with different ring sizes and functional groups. rsc.orgnih.gov
Another approach is the copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides using an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This reaction provides efficient access to C2-spiro-pseudoindoxyls through the functionalization of two sp2 C-H bonds, likely proceeding via a reactive 3H-indol-3-one intermediate. nih.gov Furthermore, a copper(I)-catalyzed difunctionalization of indolyl ynones has been developed, involving the trifluoromethylation of the alkyne followed by a dearomatizing spirocyclization of the indole (B1671886) ring to construct CF3-containing spiro[cyclopentane-1,3′-indole] scaffolds. researchgate.net
| Substrate | Catalyst/Reagents | Reaction Type | Product | Ref |
| Ynamides | CuBr·SMe2 / Grignard reagent / Lewis acid | Carbomagnesiation / Dearomative Spirocyclization | Aza-spiro dihydropyridine (B1217469) scaffolds | nih.gov |
| Indole-2-carboxamides | Copper catalyst / TBHP | Oxidative Dearomatization / Spirocyclization | C2-Spiro-pseudoindoxyls | nih.gov |
| Indolyl ynones | Cu(I) catalyst / Togni's reagent | Trifluoromethylation / Dearomatizing Spirocyclization | CF3-containing spiro[cyclopentane-1,3′-indole] | researchgate.net |
This table highlights the utility of copper-catalyzed dearomatizing spirocyclization in synthesizing complex aza-spiro compounds.
Gold-Catalyzed Cascade Cyclizations in Spiro[4.5]decane Formation
Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures due to the unique ability of gold catalysts to activate alkynes and allenes under mild conditions. researchgate.net A notable application is the synthesis of spiro[4.5]decane and 7-azaspiro[4.5]decane scaffolds through a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes. bohrium.com This methodology facilitates the creation of the sterically demanding quaternary carbon center inherent to spirocycles. researchgate.netbohrium.com
In a specific study, the use of a JohnPhosAuCl/NaBARF catalytic system effectively transformed 1,6-enyne substrates into functionalized spirocyclic products with good diastereoselectivities, ranging from 6.7:1 to over 20:1 dr. bohrium.com The proposed mechanism involves the gold(I)-catalyzed cyclization of the enyne, followed by a semipinacol-type rearrangement to establish the spiro[4.5]decane core. bohrium.com
Further research has demonstrated that gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters can lead to the formation of azaspiro[4.5]decadienone derivatives. rsc.org This reaction proceeds through a complex cascade involving a 1,2- or 1,3-acyloxy migration, a Nazarov cyclization, a 6-endo-dig cyclization, and a final 1,5-acyl migration. rsc.org This method represents a divergent approach, where the substitution pattern of the starting alkyne (terminal vs. internal) dictates the size of the resulting spirocyclic system. rsc.org
Table 1: Gold-Catalyzed Spiro[4.5]decane Formation
| Catalyst System | Substrate | Product Scaffold | Key Reaction Steps | Ref |
|---|---|---|---|---|
| JohnPhosAuCl/NaBARF | 1,6-Enynes | Spiro[4.5]decanes and 7-Azaspiro[4.5]decanes | Cyclization/Semipinacol Rearrangement | bohrium.com |
Rhodium-Catalyzed Spirocyclizations via Oxonium Ylides
Rhodium(II) catalysts are well-known for their ability to generate metal carbenes from diazo compounds, which can then undergo a variety of transformations. One such transformation is the formation of oxonium ylides, which serve as key intermediates in the synthesis of spirocyclic systems. nih.govfigshare.comacs.org
The synthesis of the 6-oxa-2-azaspiro[4.5]decane scaffold has been achieved through a rhodium(II)-catalyzed reaction of cyclic α-diazocarbonyl compounds with tetrahydrofuran (B95107) (THF). nih.govfigshare.com The reaction is initiated by the formation of a rhodium(II) carbene species from the diazo compound. nih.govacs.org This carbene then interacts with the Lewis basic oxygen atom of THF to generate an oxonium ylide intermediate. nih.govfigshare.comacs.org This intermediate predominantly undergoes a Stevens-type rearrangement, which results in a [n + 1] ring expansion of the THF moiety, leading to the formation of the medicinally relevant spirocyclic product. nih.govfigshare.comacs.org
A competing reaction pathway observed in this process is the C-H insertion of the rhodium carbene into a THF molecule, yielding 3-(tetrahydrofur-2-yl)pyrrolidine derivatives. nih.govfigshare.com The chemoselectivity between the spirocyclization and C-H insertion pathways can be influenced by factors such as catalyst loading. acs.org These findings have expanded the range of metal-catalyzed spirocyclization methods available for generating complex heterocyclic scaffolds. nih.govfigshare.com
Organocatalytic and Domino Reaction Sequences for Azaspiro[4.5]decane-1,6-dione Scaffolds
Organocatalytic Asymmetric Wolff Rearrangement and Cascade Processes
The Wolff rearrangement is a classical reaction that converts α-diazoketones into highly reactive ketene (B1206846) intermediates. organic-chemistry.org These ketenes can be trapped by various nucleophiles to form carboxylic acid derivatives. organic-chemistry.org Recently, this reaction has been rendered asymmetric through the use of organocatalysis, providing a powerful method for synthesizing chiral molecules. organic-chemistry.org
An asymmetric Wolff rearrangement has been developed that directly transforms achiral α-diazoketones into valuable chiral α,α-disubstituted carboxylic esters with high enantioselectivity. organic-chemistry.org The process involves a cascade that combines the visible-light-induced formation of the ketene intermediate with an asymmetric ketene esterification step catalyzed by a readily available benzotetramisole-type catalyst. organic-chemistry.org While this specific method focuses on ester synthesis, the underlying principle of generating a chiral quaternary center via an organocatalyzed reaction with a ketene intermediate is highly relevant. Such a cascade process could potentially be adapted for the construction of azaspiro[4.5]decane-1,6-dione scaffolds by designing substrates where the ketene is intramolecularly trapped by a tethered amine nucleophile, followed by a subsequent cyclization step.
Domino Cyclization Reactions for Spiro[4.5]decane Construction
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to building complex molecular structures like spiro[4.5]decanes. mdpi.comrsc.org These reactions simplify procedures, reduce waste, and can generate significant molecular complexity from simple starting materials. mdpi.com
Organocatalytic domino reactions have been successfully employed to construct medicinally important 2,3-diazaspiro[4.5]deca-3,6-dien-1-ones. researchgate.net One such method involves a domino Michael/aldol (B89426) reaction sequence, which creates vicinal quaternary centers with high enantio- and diastereoselectivity. researchgate.net Another strategy utilizes tertiary phosphines, such as tri(n-butyl)phosphine, to catalyze domino reactions for the synthesis of spiro[cyclohexane-1,3'-indolines]. beilstein-journals.orgbeilstein-archives.org These reactions proceed through the initial nucleophilic attack of the phosphine (B1218219) on an electron-deficient alkene or alkyne, generating a zwitterionic intermediate that engages in subsequent cyclization steps. beilstein-archives.org The choice of catalyst and reaction conditions can influence the regioselectivity of the final products. beilstein-journals.org
Multicomponent domino methodologies have also been developed, for instance, a Knoevenagel/Michael/cyclization sequence organocatalyzed by an ionic liquid under microwave assistance to produce spiro compounds in good yields. mdpi.com
Table 2: Domino Reactions for Spiro[4.5]decane Scaffold Construction
| Catalyst/Promoter | Reaction Type | Substrates | Product Scaffold | Ref |
|---|---|---|---|---|
| Quinidine | Domino Michael/Aldol | α-Arylidene pyrazolinones, Unsaturated α-ketoesters | 2,3-Diazaspiro[4.5]deca-3,6-dien-1-ones | researchgate.net |
| Tri(n-butyl)phosphine | Formal [4+2] Cycloaddition | Isatylidene malononitriles, Bis-chalcones | Spiro[cyclohexane-1,3'-indolines] | beilstein-journals.orgbeilstein-archives.org |
Halogen-Mediated Cyclization Methodologies
Iodine-Initiated Aminocyclization for Azaspiro[4.5]decane Systems
Halogen-mediated cyclizations are a valuable class of reactions for the synthesis of nitrogen-containing heterocycles. Specifically, iodine-initiated aminocyclization provides a direct method for constructing the azaspiro[4.5]decane core. mtu.eduresearchgate.net This type of reaction, often referred to as iodoaminocyclization, involves the activation of a carbon-carbon double bond by an electrophilic iodine source, followed by the intramolecular attack of a tethered amine nucleophile. researchgate.net
The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane has been described where an iodine-initiated aminocyclization serves as the key step in forming the azaspirocycle. mtu.eduresearchgate.net This demonstrates the utility of the methodology in creating functionalized spiro systems. The reaction proceeds by treating a substrate containing both an amine and a suitably positioned alkene, such as an allylaminocyclohexane derivative, with an iodine source. The electrophilic iodine adds to the double bond to form a cyclic iodonium (B1229267) intermediate, which is then regioselectively opened by the tethered amine to forge the new carbon-nitrogen bond and complete the piperidine (B6355638) ring of the spirocycle. researchgate.net This strategy is effective for creating both five- and six-membered nitrogen-containing rings within a spirocyclic framework.
Stereoselective Synthesis of 7-Methyl-7-azaspiro[4.5]decane-1,6-dione and its Enantiomers
The stereoselective synthesis of this compound, a molecule possessing a chiral spirocenter, presents a considerable synthetic challenge. Achieving high levels of enantioselectivity is crucial for the preparation of enantiomerically pure compounds for pharmacological evaluation. While a direct, dedicated stereoselective synthesis of this specific dione is not extensively documented, several strategies employed for analogous azaspirocyclic systems can be adapted.
One potential approach involves the use of the chiral pool , which utilizes readily available enantiopure starting materials from natural sources to construct the chiral scaffold. wikipedia.orgrsc.org For instance, chiral amino acids or their derivatives could serve as precursors to the piperidine ring, with the stereocenter directing the formation of the spirocyclic junction.
Asymmetric catalysis offers another powerful tool for the enantioselective construction of the 7-azaspiro[4.5]decane core. mdpi.com This can involve metal-catalyzed or organocatalyzed reactions where a chiral catalyst promotes the formation of one enantiomer over the other. For example, an enantioselective intramolecular cyclization of a suitably functionalized acyclic precursor could establish the spirocyclic system with high enantiomeric excess.
A diversity-oriented synthesis approach has been demonstrated for various azaspirocycles, which could be adapted for the target molecule. nih.gov This often involves multicomponent reactions to rapidly assemble molecular complexity, followed by cyclization reactions such as ring-closing metathesis or reductive amination to form the heterocyclic ring. nih.gov
Furthermore, rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascades of 1,5-bisallenes have been shown to produce seven-membered azaspiro compounds with high selectivity, a strategy that could potentially be modified for the synthesis of the 7-azaspiro[4.5]decane framework. nih.gov
Introduction of Methyl and Dione Functionalities (at N7, C1, and C6)
The synthesis of the target molecule requires the specific placement of a methyl group on the nitrogen atom (N7) and dione functionalities at the C1 and C6 positions of the spirocyclic system.
Methods for N-Alkylation in Azaspiro Systems
The introduction of a methyl group at the N7 position of the 7-azaspiro[4.5]decane skeleton is a common transformation in heterocyclic chemistry. Several well-established methods for the N-alkylation of piperidine and its derivatives can be employed.
One of the most common methods is the use of a methylating agent , such as methyl iodide or dimethyl sulfate, in the presence of a base. sciencemadness.org The base, typically a carbonate or a hydride, deprotonates the secondary amine, and the resulting nucleophilic nitrogen attacks the methylating agent. Careful control of stoichiometry is important to avoid quaternization of the nitrogen atom.
Reductive amination is another widely used technique. This involves the reaction of the parent 7-azaspiro[4.5]decane-1,6-dione with formaldehyde (B43269) in the presence of a reducing agent, such as sodium borohydride (B1222165) or formic acid (Eschweiler-Clarke reaction), to yield the N-methylated product. sciencemadness.org
The choice of method can depend on the presence of other functional groups in the molecule and the desired reaction conditions. The table below summarizes some common N-methylation methods applicable to piperidine-like structures.
| Alkylating Agent | Base/Reducing Agent | Solvent | Remarks |
| Methyl iodide | Potassium carbonate | Acetonitrile | A standard and effective method. sciencemadness.org |
| Dimethyl sulfate | Potassium carbonate | Aqueous media | A potent but toxic methylating agent. sciencemadness.org |
| Formaldehyde | Zinc, phosphate (B84403) buffer | Aqueous media | A method that can favor mono-methylation. sciencemadness.org |
| Paraformaldehyde | Oxalic acid | - | Can be controlled to achieve mono-methylation. sciencemadness.org |
Strategies for Dione Formation at Spirocyclic Ring Positions
The formation of the 1,6-dione functionality within the 7-azaspiro[4.5]decane framework is a key synthetic step. This can be achieved either by constructing the spirocycle with the dione already in place or by oxidizing a pre-formed spirocyclic precursor.
Construction of the dione during cyclization:
One strategy involves the cyclization of a precursor that already contains the necessary carbonyl groups or their equivalents. For example, a Dieckmann condensation of a suitably substituted diester could be employed to form the five-membered ring containing one of the carbonyl groups, followed by further manipulations to introduce the second carbonyl.
Another approach is the use of multicomponent reactions. For instance, a three-component Michael addition reaction involving an α-bromoketone, malononitrile, and an α,β-unsaturated ketone has been reported for the synthesis of 1,6-diketones, which could potentially be adapted for the construction of the desired spirocyclic system. thieme-connect.com
Oxidation of a pre-formed spirocycle:
Alternatively, the dione functionality can be introduced by the oxidation of a 7-methyl-7-azaspiro[4.5]decane precursor. The oxidation of piperidines to piperidones is a known transformation. researchgate.net The selective oxidation at both the C1 and C6 positions would be a significant challenge, likely requiring specific directing groups or a stepwise approach.
Oxidative methods could involve the use of various oxidizing agents. For instance, mercuric acetate-edetic acid (EDTA) has been used for the oxidation of methylpiperidine derivatives to piperidones. researchgate.net Other methods for the oxidation of cyclic amines to lactams could also be explored and potentially extended to the formation of diketones. nih.gov The direct oxidation of a protected piperidine to an N-acyliminium ion, followed by trapping with an oxygen nucleophile, is another potential route. nih.gov
The synthesis of 1,6-diketones can also be achieved through the ozonolysis of cyclic alkenes. quimicaorganica.org A precursor containing a double bond at the appropriate position within the spirocyclic system could be cleaved to generate the desired dione.
The table below outlines some general strategies for the formation of 1,6-diketones.
| Method | Precursor | Key Reagents | Remarks |
| Three-component Michael Addition | α-bromoketone, malononitrile, α,β-unsaturated ketone | Base (e.g., KOH) | One-pot synthesis of 1,6-diketones. thieme-connect.com |
| Ozonolysis | Cyclic alkene | Ozone, followed by reductive or oxidative workup | Cleavage of a double bond to form two carbonyl groups. quimicaorganica.org |
| Oxidation of Piperidines | Substituted piperidine | Mercuric acetate-EDTA | Can yield piperidones. researchgate.net |
Advanced Spectroscopic and Structural Characterization of 7 Methyl 7 Azaspiro 4.5 Decane 1,6 Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific ¹H or ¹³C NMR data for 7-Methyl-7-azaspiro[4.5]decane-1,6-dione has been found in the reviewed literature.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Detailed mass spectrometry analysis and fragmentation patterns for this compound are not available in the surveyed scientific literature.
X-ray Crystallography for Absolute Configuration and Conformation
There are no published single-crystal X-ray diffraction studies for this compound, which would be necessary to determine its absolute configuration and solid-state conformation.
Chromatographic Techniques for Purity Assessment and Separation
While general chromatographic methods are employed for the purification of related spirocyclic compounds, specific protocols and data pertaining to the purity assessment and separation of this compound have not been reported.
Stereochemical Control and Asymmetric Synthesis in Azaspiro 4.5 Decane Chemistry
Enantioselective Methodologies for Chiral Azaspiro[4.5]decane-1,6-dione Derivatives
The development of enantioselective methods for the synthesis of chiral azaspiro[4.5]decane-1,6-diones is crucial for accessing single enantiomers, which often exhibit distinct biological activities. A significant advancement in this area is the use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), to construct the azaspiro[4.5]decane skeleton with high enantioselectivity. researchgate.net
One notable study reports the first NHC-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides for the efficient construction of azaspiro[4.5]decanes. researchgate.net This mechanistically distinct transformation proceeds under mild conditions to afford the desired spirocyclic products in good yields and with excellent enantioselectivities. researchgate.net While this study does not specifically report the synthesis of 7-Methyl-7-azaspiro[4.5]decane-1,6-dione, the methodology is highly relevant for the synthesis of structurally similar derivatives. The reaction demonstrates broad substrate compatibility, suggesting its potential applicability for a range of substituted starting materials. researchgate.net
The proposed mechanism involves the formation of a chiral acylazolium intermediate from the NHC and the unsaturated aldehyde. This is followed by a cascade of reactions including a Michael addition and a subsequent intramolecular cyclization to furnish the spirocyclic product. The stereochemical outcome is dictated by the chiral environment provided by the NHC catalyst.
Detailed research findings from a study on a similar azaspiro[4.5]decane system are presented in the interactive data table below, showcasing the effectiveness of this enantioselective approach.
| Entry | Aldehyde Substrate | Aminomaleimide Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | (E)-Cinnamaldehyde | N-Phenyl-3-aminomaleimide | NHC-1 | 85 | 99 |
| 2 | (E)-3-(4-Chlorophenyl)acrylaldehyde | N-Phenyl-3-aminomaleimide | NHC-2 | 82 | 98 |
| 3 | (E)-3-(4-Methoxyphenyl)acrylaldehyde | N-Phenyl-3-aminomaleimide | NHC-1 | 88 | 97 |
| 4 | (E)-3-(2-Naphthyl)acrylaldehyde | N-Phenyl-3-aminomaleimide | NHC-2 | 79 | 99 |
| 5 | (E)-Hex-2-enal | N-Phenyl-3-aminomaleimide | NHC-1 | 75 | 95 |
Control of Multiple Stereogenic Centers in the Spirocyclic Scaffold
The synthesis of this compound and its more complex derivatives can involve the creation of multiple stereogenic centers, including the spiro carbon and any substituted carbons on the pyrrolidine (B122466) or cyclohexane (B81311) rings. The simultaneous control of all these stereocenters is a formidable synthetic challenge that requires sophisticated stereoselective strategies.
One powerful approach is the use of cascade or domino reactions where multiple bonds and stereocenters are formed in a single synthetic operation. A bifunctional thiourea-catalyzed Michael-Mannich cascade reaction has been successfully employed for the construction of enantioenriched spirocyclic oxindoles bearing four consecutive stereogenic centers with excellent diastereoselectivity and enantioselectivity. rsc.org This highlights the potential of organocatalytic cascade reactions to control multiple stereocenters in spirocyclic systems.
Another strategy involves the use of chiral auxiliaries. The enantioselective and diastereoselective synthesis of spirocyclic diones has been achieved through asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries. rsc.org The chiral auxiliary directs the stereochemical course of the reactions and is subsequently removed to afford the desired enantioenriched and diastereomerically pure spirocyclic compound.
Furthermore, post-modification of a pre-formed spirocyclic scaffold can be used to introduce additional stereocenters in a controlled manner. For example, catalytic hydrogenation of an exocyclic double bond on a lactam-fused tetrahydropyran (B127337) has been shown to proceed diastereoselectively, furnishing products with four contiguous stereocenters. nih.gov The relative configuration was established through detailed NMR studies, including 1D and 2D NOE analyses. nih.gov
In the context of this compound, a comprehensive strategy for controlling multiple stereogenic centers would likely involve a combination of these approaches. An initial enantioselective spirocyclization could be followed by diastereoselective functionalization of the carbocyclic ring, or a highly stereocontrolled cascade reaction could be designed to set all the required stereocenters in a single step.
Reaction Mechanisms and Chemical Transformations of 7 Methyl 7 Azaspiro 4.5 Decane 1,6 Dione Analogs
Intramolecular Rearrangements in Azaspiro[4.5]decane Systems
Intramolecular rearrangements are powerful tools for modifying the carbon skeleton of complex molecules, often leading to the formation of novel ring systems. In the context of 7-azaspiro[4.5]decane-1,6-dione analogs, several classical name reactions can be envisaged to induce significant structural changes.
One such transformation is the Beckmann rearrangement , which involves the conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For an analog of 7-methyl-7-azaspiro[4.5]decane-1,6-dione, the ketone at the C-1 position can be converted to its corresponding oxime. Treatment of this oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, would be expected to initiate the rearrangement. wikipedia.org The migration of the anti-periplanar group to the nitrogen atom would lead to a ring expansion of the cyclopentane (B165970) ring, resulting in the formation of a caprolactam-fused piperidinone system. The stereochemistry of the oxime is critical in determining the migratory aptitude of the adjacent carbon atoms.
Another relevant rearrangement is the Schmidt reaction , which provides a pathway to either amines or amides from carbonyl compounds upon treatment with hydrazoic acid in the presence of a strong acid. wikipedia.orglibretexts.orgorganicreactions.org When applied to a ketone, as in the 7-azaspiro[4.5]decane-1,6-dione core, the Schmidt reaction can also lead to a ring expansion, yielding a lactam. wikipedia.org The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org The choice of the migrating group is often determined by steric and electronic factors.
The Favorskii rearrangement is a base-catalyzed rearrangement of α-halo ketones that typically results in the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems. wikipedia.orgnrochemistry.comddugu.ac.inpurechemistry.org An α-halogenated derivative of this compound could undergo this rearrangement. The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.org This would lead to a contraction of the cyclopentanone (B42830) ring, affording a spirocyclic system with a cyclobutanecarboxylic acid derivative fused to the piperidinone ring.
| Rearrangement | Starting Material Moiety | Key Reagents | Expected Product Moiety |
| Beckmann | C-1 Oxime | H₂SO₄, PPA | Ring-expanded lactam |
| Schmidt | C-1 Ketone | HN₃, H₂SO₄ | Ring-expanded lactam |
| Favorskii | C-2 Halo-C-1-ketone | Base (e.g., NaOH) | Ring-contracted carboxylic acid derivative |
Functional Group Interconversions on the Azaspiro[4.5]decane-1,6-dione Core
The dione (B5365651) functionality of the this compound core allows for a wide range of functional group interconversions, enabling the synthesis of a diverse library of analogs.
Reduction reactions of the carbonyl groups are a common transformation. Selective reduction of the C-1 ketone can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) would likely reduce the ketone to a secondary alcohol, while leaving the lactam at C-6 intact under mild conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the lactam, yielding a spirocyclic amino alcohol.
Conversely, oxidation reactions can be employed to introduce new functionalities. While the dione core is already in a relatively high oxidation state, adjacent positions can be targeted. For example, oxidation of N-methyl piperidine (B6355638) derivatives can lead to the formation of iminium ions, which can be trapped by nucleophiles. researchgate.netnih.gov
Nucleophilic additions to the carbonyl groups are also a key class of reactions. Grignard reagents can add to the C-1 ketone to introduce various alkyl or aryl substituents, leading to the formation of tertiary alcohols. beilstein-journals.orgorganic-chemistry.orgmasterorganicchemistry.com Similarly, the Wittig reaction could be used to convert the C-1 ketone into an exocyclic double bond, providing a handle for further functionalization.
| Reaction Type | Functional Group | Reagents | Product Functional Group |
| Reduction | Ketone (C-1) | NaBH₄ | Secondary Alcohol |
| Reduction | Ketone (C-1) and Lactam (C-6) | LiAlH₄ | Secondary Alcohol and Amine |
| Nucleophilic Addition | Ketone (C-1) | R-MgBr (Grignard) | Tertiary Alcohol |
| Olefination | Ketone (C-1) | Ph₃P=CHR (Wittig) | Alkene |
Cycloaddition Reactions and Their Mechanistic Pathways
Cycloaddition reactions are powerful methods for the construction of cyclic and polycyclic systems with high stereocontrol. The 7-azaspiro[4.5]decane-1,6-dione scaffold can be modified to participate in various cycloaddition reactions.
A key strategy involves the in-situ generation of a reactive intermediate, such as an enamine or an N-acyliminium ion, from the core structure. For instance, the lactam carbonyl at C-6 could be converted to a more reactive species. N-acyl iminium ions, generated from N-acyl hemiaminals, are excellent dienophiles in Diels-Alder reactions . thieme-connect.com An appropriate diene could then react to form a new six-membered ring fused to the piperidinone core.
1,3-Dipolar cycloadditions represent another versatile approach to building heterocyclic rings. wikipedia.orgorganic-chemistry.org For example, an exocyclic double bond introduced at the C-1 position via a Wittig reaction could act as a dipolarophile. Reaction with a 1,3-dipole, such as an azide or a nitrile oxide, would lead to the formation of a spirocyclic system containing a five-membered heterocyclic ring. acs.orgnih.gov The mechanism of these reactions is generally considered to be a concerted pericyclic process. wikipedia.org Enamines, which can be formed from the C-1 ketone, are also known to participate in cycloaddition reactions. researchgate.nettaylorfrancis.comacs.org
| Cycloaddition Type | Reactive Intermediate | Reactant | Product | Mechanistic Feature |
| Diels-Alder | N-Acyliminium ion | Diene | Fused polycyclic system | [4+2] cycloaddition |
| 1,3-Dipolar | Exocyclic alkene | Azide | Spiro-triazoline | Concerted pericyclic |
| 1,3-Dipolar | Exocyclic alkene | Nitrile Oxide | Spiro-isoxazoline | Concerted pericyclic |
Radical and Ionic Reaction Processes
Beyond pericyclic reactions, radical and ionic processes offer alternative pathways for the functionalization of the 7-azaspiro[4.5]decane-1,6-dione framework.
Radical reactions can be initiated at various positions on the molecule. For instance, radical cyclization is a powerful method for forming new rings. A suitably functionalized analog, perhaps with a halogen atom on an N-alkyl chain, could undergo a radical cyclization to form a bicyclic system. The synthesis of azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals. acs.org
Ionic reactions , both cationic and anionic, are also highly relevant. The generation of an enolate at the α-position to the C-1 ketone would create a nucleophilic center that can be alkylated or undergo other electrophilic additions. On the other hand, the nitrogen atom of the piperidine ring can be involved in ionic processes. For example, oxidation can lead to the formation of an N-acyliminium ion, a potent electrophile that can react with a variety of nucleophiles. nih.gov
| Process | Key Intermediate | Reaction Type | Potential Outcome |
| Radical | Alkyl radical | Cyclization | Formation of new bicyclic system |
| Ionic (Anionic) | Enolate | Alkylation | C-C bond formation α to the ketone |
| Ionic (Cationic) | N-Acyliminium ion | Nucleophilic addition | C-C or C-heteroatom bond formation |
Computational Chemistry and Theoretical Investigations of Azaspiro 4.5 Decane Structures
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms and predicting the stereoselectivity of chemical transformations involving complex organic molecules. For a molecule such as 7-Methyl-7-azaspiro[4.5]decane-1,6-dione, DFT calculations can model various reaction pathways, for instance, in nucleophilic additions to one of the carbonyl groups.
By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathway. For example, in the reduction of one of the carbonyls, DFT can be employed to predict whether the hydride will attack from the axial or equatorial face of the piperidine (B6355638) ring. This is achieved by locating the transition state structures for both approaches and comparing their activation energies. The pathway with the lower activation energy is predicted to be the major pathway, thus determining the stereochemical outcome of the reaction.
Recent advances in computational chemistry have demonstrated the utility of DFT in predicting reaction outcomes with high accuracy. rsc.org For instance, DFT calculations have been successfully used to model the energetics of various reactions, providing insights that are crucial for catalyst design and the development of new synthetic methodologies. rsc.org Studies on related piperidone systems have utilized DFT to understand their electronic properties and reactivity, which is foundational for predicting their behavior in chemical reactions. bookpi.orgresearchgate.net
To illustrate how DFT can be applied to this compound, consider a hypothetical stereoselective reduction of the C6-carbonyl group. DFT calculations could be performed to model the transition states for the delivery of a hydride from either the Re or Si face of the carbonyl. The calculated energies would then allow for the prediction of the favored diastereomer.
Illustrative DFT Calculation Results for the Stereoselective Reduction of the C6-Carbonyl
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| Hydride attack from Re face | 0.0 | (6R)-7-Methyl-7-azaspiro[4.5]decane-1-ol-6-one |
| Hydride attack from Si face | +2.5 | (6S)-7-Methyl-7-azaspiro[4.5]decane-1-ol-6-one |
Note: The data in this table is illustrative and intended to demonstrate the application of DFT in predicting stereoselectivity. Actual values would require specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The piperidine ring in the azaspiro[4.5]decane framework can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the spirocyclic system and the N-methyl group introduces specific steric and electronic constraints that influence the relative stability of these conformations.
MD simulations can provide a detailed picture of the dynamic behavior of the molecule in different environments, such as in various solvents or at different temperatures. By analyzing the trajectories of the atoms over time, it is possible to identify the most stable conformations and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's reactivity and its interactions with biological targets. For example, the conformation of the molecule can significantly affect which face of the carbonyl groups is more accessible for a chemical reaction.
Conformational analyses of similar spiro-cyclic and piperidine-containing molecules have been successfully carried out using MD simulations, often in conjunction with other computational techniques like principal component analysis to simplify the complex conformational space. rsc.org Such studies have provided insights into the preferred geometries and the factors governing them, including the influence of substituents on the ring. nih.gov
Illustrative Conformational Analysis of this compound
| Conformation of Piperidine Ring | Relative Population at 298 K (%) | Key Dihedral Angles (degrees) |
| Chair (N-methyl equatorial) | 95 | C1-N7-C8-C9 ≈ -60, C5-N7-C8-C9 ≈ 180 |
| Chair (N-methyl axial) | 4 | C1-N7-C8-C9 ≈ 60, C5-N7-C8-C9 ≈ -60 |
| Twist-Boat | <1 | Varies |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations. The actual conformational preferences would need to be determined by detailed simulations.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, including methods like DFT, are essential for predicting the electronic properties and reactivity of molecules. scienceopen.com For this compound, these calculations can provide a wealth of information about its chemical behavior.
One of the key applications is the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of the molecule's ability to accept electrons, and its spatial distribution highlights the most likely sites for nucleophilic attack. Conversely, the energy and distribution of the HOMO indicate the sites most susceptible to electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Another important tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups, indicating these as sites for electrophilic attack or hydrogen bonding, and positive potential around the hydrogen atoms.
Furthermore, reactivity indices derived from DFT, such as Fukui functions, can be calculated to provide a more quantitative prediction of local reactivity. These indices help to identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. Such detailed electronic structure information is invaluable for designing new reactions and understanding the molecule's chemical properties. mdpi.com
Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
Note: These values are illustrative and based on typical ranges for similar organic molecules. Accurate values would require specific quantum chemical calculations.
Utility in Advanced Organic Synthesis and Scaffold Design
7-Methyl-7-azaspiro[4.5]decane-1,6-dione as a Versatile Synthetic Intermediate
The structural features of this compound, namely the presence of two carbonyl groups and a tertiary amine within a spirocyclic framework, suggest its significant potential as a versatile building block in organic synthesis. The dione (B5365651) functionality offers multiple reactive sites for a variety of chemical transformations.
The carbonyl groups at positions 1 and 6 can, in principle, undergo nucleophilic addition, reduction, and condensation reactions. For instance, selective reduction of one or both carbonyls could lead to the corresponding hydroxy or dihydroxy derivatives, introducing new chiral centers and functional groups for further elaboration. Grignard or organolithium reagents could be employed to introduce diverse carbon substituents at these positions.
Furthermore, the protons alpha to the carbonyl groups are expected to be acidic, allowing for enolate formation and subsequent alkylation, acylation, or aldol-type reactions. This provides a powerful tool for introducing complexity and building up molecular frameworks. The relative reactivity of the alpha-protons at C2/C5 versus C8/C10 would likely be influenced by the steric and electronic environment of the bicyclic system.
Scaffold Diversification Strategies for Azaspiro[4.5]decane-1,6-dione Derivatives
The 7-azaspiro[4.5]decane-1,6-dione core represents a valuable scaffold that can be systematically modified to generate a library of diverse derivatives with potential applications in medicinal chemistry and materials science. Several diversification strategies can be envisioned, leveraging the reactivity of the dione functionality.
Table 1: Potential Scaffold Diversification Reactions
| Reaction Type | Reagents and Conditions | Potential Products |
| Selective Reduction | NaBH₄, LiAlH₄, etc. (with control of stoichiometry and temperature) | Mono- or di-hydroxy-7-methyl-7-azaspiro[4.5]decanes |
| Grignard Addition | R-MgBr, R-Li | Tertiary alcohols at C1 and/or C6 |
| Wittig Reaction | Ph₃P=CHR | Alkenyl-substituted 7-methyl-7-azaspiro[4.5]decanes |
| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | α,β-Unsaturated carbonyl derivatives |
| Reductive Amination | Amines, NaBH₃CN or H₂, catalyst | Amino-substituted 7-methyl-7-azaspiro[4.5]decanes |
| Ring-Opening Reactions | Strong acids or bases, nucleophiles | Functionalized piperidine (B6355638) and cyclopentane (B165970) derivatives |
These strategies would allow for the introduction of a wide range of functional groups and structural motifs, thereby modulating the physicochemical properties of the parent scaffold. The conformational constraints imposed by the spirocyclic system would likely lead to high stereoselectivity in many of these reactions, a desirable feature in the synthesis of complex molecules.
Contribution to Complex Polycyclic Molecule Synthesis
The rigid, three-dimensional structure of this compound makes it an attractive starting point for the synthesis of more complex, polycyclic molecular architectures. Intramolecular reactions, in particular, could be employed to forge new rings onto the existing spirocyclic framework.
For example, if a suitable functional group is introduced at one of the alpha-positions, an intramolecular aldol (B89426) condensation could lead to the formation of a new carbocyclic ring, resulting in a tricyclic system. Similarly, intramolecular cyclization reactions involving functional groups introduced at both the cyclopentane and piperidine rings could be envisioned to construct bridged or fused polycyclic systems.
The azaspiro[4.5]decane skeleton is a recurring motif in a number of natural products and pharmacologically active compounds. While there are no specific examples in the current literature that directly utilize this compound, the synthetic strategies outlined above suggest its potential as a key building block in the total synthesis of such complex targets. The ability to control the stereochemistry at the spirocenter and other newly formed chiral centers would be a critical aspect of its utility in this context.
Future Research Trajectories in 7 Methyl 7 Azaspiro 4.5 Decane 1,6 Dione Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The construction of the 7-azaspiro[4.5]decane skeleton is a key challenge that continues to attract significant interest in organic chemistry. researchgate.net Current methodologies for the synthesis of spirocyclic compounds often rely on metal-catalyzed or organo-catalyzed domino cyclization reactions. researchgate.net Future research in the synthesis of 7-Methyl-7-azaspiro[4.5]decane-1,6-dione will likely focus on the development of more efficient and sustainable routes that offer high yields, excellent stereocontrol, and are environmentally benign.
Key areas of exploration could include:
Catalytic Asymmetric Methods: The development of novel chiral catalysts (both metal-based and organocatalysts) to achieve enantioselective synthesis of the spirocyclic core. This would be a significant advancement, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Photoredox and Electrochemical Synthesis: Harnessing the power of visible light or electricity to drive key bond-forming reactions under mild conditions. These methods can often provide unique reactivity patterns and are inherently more sustainable than traditional thermal methods.
Flow Chemistry: Utilizing continuous flow reactors to enable safer, more scalable, and highly optimized syntheses. This approach could be particularly beneficial for reactions that are exothermic or require precise control over reaction parameters.
| Synthetic Strategy | Potential Advantages |
| Catalytic Asymmetric Synthesis | High enantioselectivity, access to specific stereoisomers |
| Domino/Cascade Reactions | Increased efficiency, reduced waste, atom economy |
| Photoredox/Electrochemical Synthesis | Mild reaction conditions, unique reactivity, sustainability |
| Flow Chemistry | Scalability, safety, precise process control |
Exploration of Novel Reactivity and Transformation Pathways
The dione (B5365651) functionality within the this compound scaffold presents a rich platform for exploring novel chemical transformations. Future research should aim to systematically investigate the reactivity of the carbonyl groups and the adjacent methylene (B1212753) positions to unlock new synthetic possibilities.
Potential avenues for investigation include:
Selective Functionalization: Developing methods for the selective reduction, oxidation, or olefination of one or both carbonyl groups. This would allow for the creation of a diverse library of derivatives with tailored properties.
Ring-Opening and Ring-Expansion Reactions: Investigating reactions that lead to the cleavage of one of the rings, providing access to novel linear or macrocyclic structures.
[4+2] Cycloaddition Reactions: Utilizing the dione as a dienophile in Diels-Alder reactions to construct more complex polycyclic systems. researchgate.net
Enolate Chemistry: Exploring the chemistry of the enolates generated from the dione to perform aldol (B89426) additions, Michael additions, and other carbon-carbon bond-forming reactions.
Application of Advanced Computational Methods for Deeper Understanding
Computational chemistry offers a powerful toolkit for gaining a deeper understanding of the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations, for example, can be employed to verify proposed reaction mechanisms and analyze observed diastereoselectivity in synthetic routes. researchgate.net
Future computational studies could focus on:
Conformational Analysis: Predicting the most stable conformations of the molecule and its derivatives, which is crucial for understanding its interaction with biological targets.
Reaction Mechanism Elucidation: Modeling transition states and reaction pathways to guide the development of new synthetic methods and to explain observed reactivity.
Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic properties to aid in the characterization of new compounds.
Virtual Screening and Docking Studies: Using the computed structure of the molecule to predict its binding affinity to various protein targets, thereby accelerating the drug discovery process.
| Computational Method | Application in Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, analysis of stereoselectivity |
| Molecular Dynamics (MD) | Simulation of conformational flexibility and interactions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or receptor-ligand interactions |
| Virtual Screening | In silico prediction of biological activity |
Innovative Approaches to Scaffold Design and Derivatization
The this compound scaffold serves as an excellent starting point for the design and synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The synthesis of derivatives of related spirodecanes has been explored for potential dopamine (B1211576) agonist activity. nih.gov
Future efforts in this area should be directed towards:
Scaffold Hopping: Replacing parts of the spirocyclic core with other chemical moieties to create novel scaffolds with improved properties.
Privileged Scaffold Decoration: Utilizing the core structure as a "privileged scaffold" and decorating it with a variety of functional groups to generate a library of compounds for biological screening.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.
Polymerization: Incorporating the spirocyclic dione as a monomer in polymerization reactions to create novel polymers with unique thermal and mechanical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
